methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate
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Overview
Description
methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate is an organic compound with the molecular formula C12H14N2O6. This compound is characterized by the presence of a nitrophenyl group, an amino group, and a butanoate ester. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate typically involves the reaction of 2-methyl-5-nitroaniline with methyl 4-oxobutanoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form corresponding amines.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted nitro derivatives.
Scientific Research Applications
methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with enzymes and proteins, leading to inhibition or activation of specific biochemical pathways. The compound’s ability to undergo reduction and substitution reactions allows it to form various derivatives with different biological activities .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(2-methoxy-5-nitrophenyl)amino]-4-oxobutanoate: Similar structure but with a methoxy group instead of a methyl group.
5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile: Contains a thiophene ring instead of a butanoate ester.
Uniqueness
methyl 4-{5-nitro-2-methylanilino}-4-oxobutanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in research and industrial applications .
Properties
Molecular Formula |
C12H14N2O5 |
---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 4-(2-methyl-5-nitroanilino)-4-oxobutanoate |
InChI |
InChI=1S/C12H14N2O5/c1-8-3-4-9(14(17)18)7-10(8)13-11(15)5-6-12(16)19-2/h3-4,7H,5-6H2,1-2H3,(H,13,15) |
InChI Key |
UOOPVBNHUUAZSR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCC(=O)OC |
Origin of Product |
United States |
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